molecular formula C7H9ClN2S B2531591 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride CAS No. 2138075-03-1

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride

Cat. No.: B2531591
CAS No.: 2138075-03-1
M. Wt: 188.67
InChI Key: LYTNVHGVHCMMHE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride is a heterocyclic compound featuring a fused thieno-pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the desired thieno-pyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thieno-pyrazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.ClH/c1-5-6-3-4-10-7(6)9(2)8-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNVHGVHCMMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CS2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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